吡咯-2,3,5-三羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

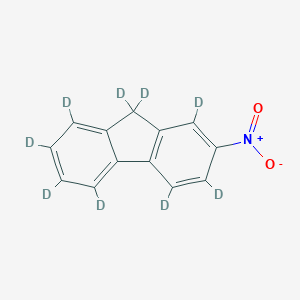

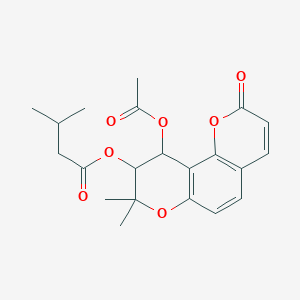

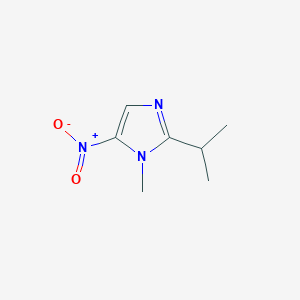

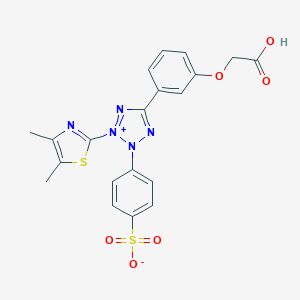

Pyrrole-2,3,5-tricarboxylic acid is a derivative of pyrrole, a five-membered heterocyclic compound, which is characterized by the presence of three carboxylic acid groups at the 2, 3, and 5 positions on the pyrrole ring. This compound is a breakdown product of melatonin and serves as a biomarker for drug candidates, particularly those targeting hyperpigmentation .

Synthesis Analysis

The synthesis of pyrrole derivatives has been explored through various methods. One approach for synthesizing pyrrole-3-carboxylic acid derivatives involves a one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, which may be related to the synthesis of pyrrole-2,3,5-tricarboxylic acid . Another method includes the Hantzsch synthesis, which was used to generate a labeled version of 1H-pyrrole-2,3,5-tricarboxylic acid from readily available starting materials . Additionally, the synthesis of pyrrole-2-carboxylic acid derivatives has been achieved through the reaction of 2H-azirines with enamines .

Molecular Structure Analysis

The molecular structure of pyrrole-2,3,5-tricarboxylic acid is not directly discussed in the provided papers. However, the structure of related pyrrole derivatives has been studied. For instance, the crystal engineering of pyrrole-2-carboxylates has led to the identification of a robust supramolecular synthon for the pyrrole-2-carbonyl dimer, which could be relevant to the understanding of the molecular interactions of pyrrole-2,3,5-tricarboxylic acid .

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions. Pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, indicating its reactivity in substitution reactions . The decarboxylation of pyrrole-2-carboxylic acid involves an associative mechanism through the addition of water to the carboxyl group, which could be relevant to the behavior of pyrrole-2,3,5-tricarboxylic acid under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2,3,5-tricarboxylic acid are not explicitly detailed in the provided papers. However, the properties of related compounds, such as the electro-oxidation features of carboxylated pyrrole-based monomers, suggest that pyrrole derivatives can exhibit electroactive behavior and can be polymerized to form electroconducting films . The biological evaluation of pyrrole-2-carboxylic acid derivatives as glycine site antagonists at the NMDA receptor complex indicates that these compounds can have significant biological activity, which may also be true for pyrrole-2,3,5-tricarboxylic acid .

科学研究应用

褪黑激素代谢生物标志物:吡咯-2,3,5-三羧酸被确认为褪黑激素的代谢产物。这种化合物的标记版本被用作追踪药物候选物的有效性的关键生物标志物,特别是那些针对色素沉着等问题的药物(Skaddan,2009)。

化学反应中的配体:已发现这种化合物在铜催化的苯胺与芳基碘化物和溴化物的单芳基化反应中有效。这表明它在促进某些化学反应中的潜在用途(Altman, Anderson, & Buchwald, 2008)。

生物活性化合物的合成:吡咯-2,3,5-三羧酸衍生物对于合成各种生物活性化合物至关重要。它们作为构建四吡咯烯和其他复杂分子的基本单元,在光感受器研究等领域非常有用(Martín-Santos等,2012)。

超分子化学:吡咯-2-羧酸酯衍生物已被探索其在晶体工程中的潜力,它们形成坚固的超分子结构(Yin & Li, 2006)。

DNA传感:包括吡咯-2,3,5-三羧酸衍生物在内的功能化吡咯已被合成用于生物传感器应用,特别是基于吡咯共聚物膜的基因传感器(Peng, Soeller, & Travas-sejdic, 2007)。

吡咯含有化合物的构建单元:正交保护的吡咯三羧酸酯已被合成为多功能合成构建单元,适用于天然产物和超分子化学(Schmuck, Rupprecht, Urban, & Walden, 2006)。

抗菌活性:功能化的吡咯-2-羧酸修饰的Fe3O4纳米颗粒已被用作合成新型异噁唑并[4,3-e]吲唑的纳米催化剂,显示出中等抗菌活性(Poormirzaei, 2020)。

安全和危害

属性

IUPAC Name |

1H-pyrrole-2,3,5-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO6/c9-5(10)2-1-3(6(11)12)8-4(2)7(13)14/h1,8H,(H,9,10)(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSAVTSXHXRENH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241508 |

Source

|

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrole-2,3,5-tricarboxylic acid | |

CAS RN |

945-32-4 |

Source

|

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)